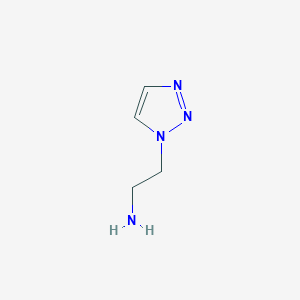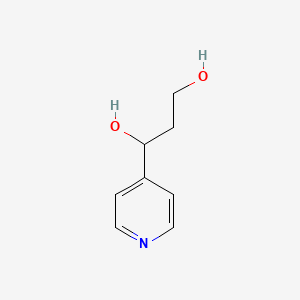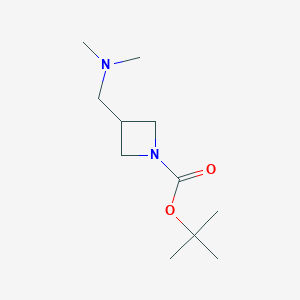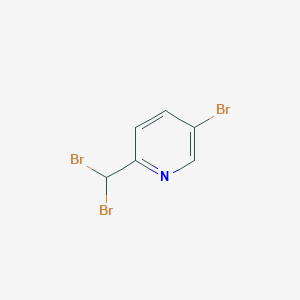
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane
Übersicht
Beschreibung
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is a chemical compound with the molecular formula C22H26N2O2 and a molecular weight of 350.45 . It is also known by the synonym Phenol, 4,4’-tricyclo [3.3.1.13,7]decylidenebis [2-amino- .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 570.0±50.0 °C. The compound has a density of 1.309 and a pKa of 9.68±0.35 (Predicted) .Wissenschaftliche Forschungsanwendungen
Gas Separation Membranes
A novel monomer, 2,2-bis(3-amino-4-hydroxyphenyl)adamantane (ADHAB), has been employed to synthesize thermally rearranged polybenzoxazoles. These materials are tested as gas separation membranes due to their thermal stability and high glass transition temperatures. The incorporation of the bulky adamantane group in the polymer structure aims to enhance the separation performance of these membranes (Aguilar-Lugo et al., 2018).
Polyimide Synthesis
This compound has been utilized in the synthesis of new adamantane-based polyimides. These polyimides, featuring the adamantane-2,2-diyl unit, exhibit high thermal stability, good solubility in organic solvents, and are amorphous in nature. They are characterized by high glass-transition and softening temperatures, making them suitable for high-performance material applications (Hsiao & Li, 1998).
Molecular Crystals with Channels
Research into adamantane-based bisphenol molecules, including this compound, has led to the development of molecular crystals with unique channel structures. These structures are formed through intermolecular hydrogen bonding and are significant for their potential applications in molecular recognition and material science (Tominaga et al., 2011).
Polyimides with High Optical Transparency
A study in 2020 developed semi-alicyclic polyimides using adamantane-containing diamines. These polyimides demonstrated high glass transition temperatures and excellent optical transparency, making them promising candidates for optical and optoelectronic applications. The study highlights the role of substituents in diamines in influencing the properties of resultant polyimides (Miao et al., 2020).
Anticancer Drug Development
Adamantane derivatives, including those related to this compound, have been investigated for their anticancer properties. These compounds have shown promising results in inducing G1 arrest in colon cancer cells and exhibit strong growth inhibitory activities. Such findings suggest potential for these compounds in cancer therapy (Wang et al., 2004).
Adamantane-based Polyamides
Research has been conducted on synthesizing new adamantane-based cardo polyamides using this compound. These polyamides have shown promising properties like solubility in various solvents, high glass transition temperatures, and good thermal stability, suggesting their utility in high-performance polymers (Liaw et al., 1999).
MRI Contrast Agents
A binuclear gadolinium(III) complex based on DTPA and 1,3-bis(4-aminophenyl)adamantane has been developed as a high-relaxivity MRI contrast agent. This novel complex exhibits potential for enhanced imaging quality in MRI scans due to its high longitudinal relaxivity and low cytotoxicity (Wan et al., 2018).
Eigenschaften
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)-2-adamantyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c23-18-10-14(1-3-20(18)25)22(15-2-4-21(26)19(24)11-15)16-6-12-5-13(8-16)9-17(22)7-12/h1-4,10-13,16-17,25-26H,5-9,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFUBUELUHIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630557 | |
| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
753023-32-4 | |
| Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)







